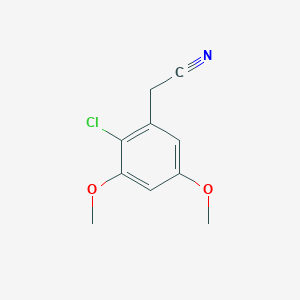
2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzeneacetonitrile, characterized by the presence of chloro and methoxy groups on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile typically involves the reaction of 2-chloro-3,5-dimethoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, forming the desired acetonitrile compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .
化学反应分析
Types of Reactions
2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as 2-(2-amino-3,5-dimethoxyphenyl)acetonitrile.
Oxidation: Formation of 2-(2-chloro-3,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-chloro-3,5-dimethoxyphenyl)ethylamine.
科学研究应用
2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and methoxy groups on the benzene ring can influence the compound’s reactivity and binding affinity to these targets .
相似化合物的比较
Similar Compounds
- 2-(3,5-Dichlorophenyl)acetonitrile
- 4-Chloro-3,5-dimethylphenoxy)acetonitrile
- 2,5-Dimethoxyphenyl)acetonitrile
- 3,4-Dimethoxyphenyl) (4-morpholinyl)acetonitrile
- 3,4-Dimethoxyphenyl) (isopropylamino)acetonitrile
Uniqueness
2-(2-Chloro-3,5-dimethoxyphenyl)acetonitrile is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity.
属性
IUPAC Name |
2-(2-chloro-3,5-dimethoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-13-8-5-7(3-4-12)10(11)9(6-8)14-2/h5-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZHKKTEADEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
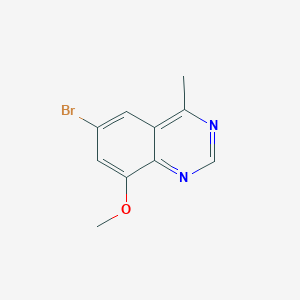
![6-Chloro-2-(methylthio)-8-nitro-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B11752326.png)
![(4R)-4-[(tert-butoxycarbonyl)amino]-1-methyl-L-proline hydrochloride](/img/structure/B11752334.png)
![{[(1H-indol-3-yl)methylidene]amino}thiourea](/img/structure/B11752337.png)
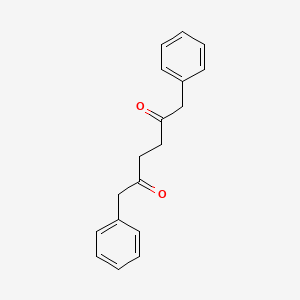



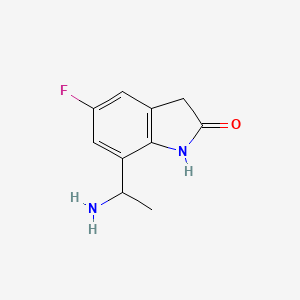
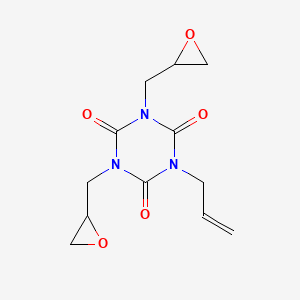
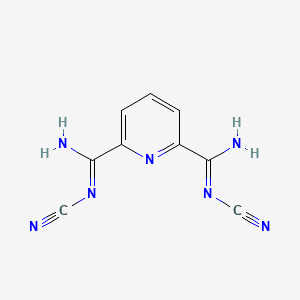
![[5-Chloro-2-(methylthio)phenyl]hydrazine](/img/structure/B11752395.png)
![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B11752419.png)
![1-[(3,4-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea](/img/structure/B11752422.png)
